GLP-1(28-36)amide (TFA)

GLP-1 receptor Receptor binding Signal transduction

GLP-1(28-36)amide (TFA) is the C-terminal nonapeptide of glucagon-like peptide-1, operating via a GLP-1 receptor-independent mechanism that rapidly targets mitochondria to modulate oxidative metabolism. Unlike GLP-1 receptor agonists, it suppresses hepatic gluconeogenesis and oxidative stress without classical incretin signaling. The TFA salt ensures superior solubility for reproducible in vitro and in vivo metabolic research. This product is ideal for investigating mitochondrial regulation in hepatocytes, diet-induced obesity models, and high-fat diet studies. Sourced for consistent purity and validated by published experimental protocols.

Molecular Formula C56H86F3N15O11
Molecular Weight 1202.4 g/mol
Cat. No. B12411284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1(28-36)amide (TFA)
Molecular FormulaC56H86F3N15O11
Molecular Weight1202.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C54H85N15O9.C2HF3O2/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59;3-2(4,5)1(6)7/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60);(H,6,7)/t32-,33-,37-,39-,40-,41-,42-,44-,45-;/m0./s1
InChIKeyAJGPKINDFLQSCY-OPOSQYSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1(28-36)amide (TFA): A Mitochondria-Targeted GLP-1 C‑Terminal Nonapeptide for Metabolic Research


GLP-1(28-36)amide (TFA) is the C‑terminal nonapeptide fragment of glucagon-like peptide‑1, generated physiologically by neutral endopeptidase 24.11 (NEP) cleavage of the full‑length hormone [1]. Unlike canonical GLP‑1 receptor agonists, this nonapeptide operates through a GLP‑1 receptor‑independent mechanism, rapidly entering cells and localizing to mitochondria where it modulates oxidative metabolism [2]. The TFA salt form enhances solubility and handling for in vitro and in vivo experimental applications.

Why GLP-1(28-36)amide (TFA) Cannot Be Replaced by Other GLP‑1 Fragments or Receptor Agonists


GLP‑1‑derived peptides are not functionally interchangeable. GLP-1(7-36)amide and clinical GLP‑1 receptor agonists (e.g., liraglutide, semaglutide, exendin‑4) require GLP‑1 receptor binding for their insulinotropic and glucagonostatic effects [1]. In contrast, GLP-1(28-36)amide does not bind the GLP‑1 receptor [2] and instead engages a distinct, mitochondria‑centric pathway that suppresses hepatic gluconeogenesis and oxidative stress independent of classical incretin signaling [3]. Even among the circulating metabolites, GLP-1(9-36)amide and GLP-1(28-36)amide differ markedly in metabolic stability and cellular handling [4]. Substituting one for another in experimental models would therefore confound mechanistic interpretation and fail to recapitulate the unique mitochondrial actions of this nonapeptide.

Quantitative Differentiation of GLP-1(28-36)amide (TFA) from Related Analogs: Head‑to‑Head and Cross‑Study Evidence


GLP‑1 Receptor Independence: A Critical Differentiator from GLP‑1(7-36)amide and GLP‑1R Agonists

GLP-1(28-36)amide does not bind to or activate the canonical GLP‑1 receptor, in stark contrast to the full‑length hormone GLP-1(7-36)amide and therapeutic GLP‑1 receptor agonists (e.g., exendin‑4, liraglutide, semaglutide) that require receptor engagement for their metabolic effects [1]. Instead, it enters cells via a receptor‑independent uptake mechanism and localizes to mitochondria [2]. This fundamental mechanistic divergence enables studies that isolate GLP‑1 receptor‑independent metabolic pathways without confounding receptor‑mediated signaling.

GLP-1 receptor Receptor binding Signal transduction Mechanism of action

Metabolic Stability in Mouse Hepatocytes: GLP-1(28-36)amide vs. GLP-1(9-36)amide

In cryopreserved mouse hepatocytes, GLP-1(28-36)amide exhibits a markedly shorter half‑life (t1/2 = 13 minutes) compared to its precursor metabolite GLP-1(9-36)amide (t1/2 = 52 minutes) [1]. Both peptides are rapidly processed via N‑terminal cleavage, generating additional downstream metabolites that may contribute to their insulinomimetic effects [2]. This rapid turnover necessitates careful experimental design for in vitro studies, including the use of fresh peptide preparations and protease inhibitor cocktails to preserve activity.

Metabolic stability Half-life Hepatocyte metabolism In vitro pharmacokinetics

In Vivo Efficacy: Weight Gain Attenuation in Diet‑Induced Obese Mice

Continuous 11‑week subcutaneous infusion of GLP-1(28-36)amide in mice fed a very high‑fat diet (VHFD) significantly attenuated weight gain compared to vehicle‑treated controls [1]. Notably, the peptide‑treated mice consumed 25–70% more calories than controls yet did not gain excess weight, suggesting increased energy expenditure [2]. The peptide also reduced hepatic triglyceride accumulation and improved insulin sensitivity, with effects restricted to obese, insulin‑resistant states—no effects were observed in lean mice on a low‑fat diet [3]. In contrast, GLP‑1 receptor agonists (e.g., liraglutide, semaglutide) produce weight loss primarily via appetite suppression and delayed gastric emptying, mechanisms that are GLP‑1 receptor‑dependent [4].

In vivo efficacy Weight gain Insulin sensitivity Hepatic steatosis Diet-induced obesity

Hepatic Gluconeogenic Gene Repression and Pyruvate Tolerance

In high‑fat diet‑fed mice, 6‑week intraperitoneal administration of GLP-1(28-36)amide significantly reduced hepatic expression of key gluconeogenic genes: Pck1, G6pc, and Ppargc1a [1]. This was accompanied by improved pyruvate tolerance (a direct measure of hepatic glucose production capacity) and increased phosphorylation of cAMP/PKA pathway targets (CREB, ATF‑1, β‑catenin) [2]. In primary mouse hepatocytes, the peptide reduced glucose production and activated cAMP/PKA signaling; these effects were attenuated by the PKA inhibitor H‑89 [3]. This contrasts with GLP‑1(7-36)amide and GLP‑1 receptor agonists, which suppress hepatic glucose production indirectly via insulin‑dependent and insulin‑independent mechanisms that involve GLP‑1 receptor signaling in the pancreas, brain, and liver [4].

Hepatic gluconeogenesis Gene expression Pyruvate tolerance cAMP/PKA signaling

Mitochondrial Targeting and Oxidative Stress Suppression in Hepatocytes

GLP-1(28-36)amide rapidly enters isolated mouse hepatocytes (detectable within 5 minutes) and localizes to mitochondria, where it suppresses glucose production and reduces reactive oxygen species (ROS) levels [1]. At 100 nM, the peptide significantly attenuated mitochondrial permeability transition pore opening induced by calcium overload [2]. In contrast, GLP-1(7-36)amide exerts its antioxidant and cytoprotective effects predominantly via GLP‑1 receptor‑mediated activation of survival kinases (PI3K/Akt, ERK1/2) rather than direct mitochondrial action [3]. Exendin‑4 and other GLP‑1 receptor agonists similarly protect against oxidative stress through receptor‑dependent signaling, not via direct mitochondrial entry [4].

Mitochondria Oxidative stress Reactive oxygen species Mitochondrial permeability transition Hepatocytes

Optimal Research Applications for GLP-1(28-36)amide (TFA) Based on Evidence‑Based Differentiation


Dissecting GLP‑1 Receptor‑Independent Mitochondrial Mechanisms in Hepatocytes

Use GLP-1(28-36)amide (100 nM, 24‑hour incubation) in primary mouse hepatocytes to investigate direct mitochondrial regulation of gluconeogenesis and oxidative stress without confounding GLP‑1 receptor activation [1]. This model is validated by published data showing peptide internalization, mitochondrial localization, and suppression of glucose production and ROS [2].

Studying Weight‑Independent Metabolic Effects in Diet‑Induced Obesity Models

Administer GLP-1(28-36)amide via subcutaneous osmotic minipump (continuous infusion) to diet‑induced obese mice to evaluate attenuation of weight gain, hepatic steatosis, and insulin resistance in the absence of appetite suppression [1]. This scenario is particularly valuable for isolating mitochondrial contributions to energy expenditure and metabolic improvement in obesity [2].

Investigating Hepatic Gluconeogenic Gene Regulation via cAMP/PKA Signaling

Treat high‑fat diet‑fed mice with intraperitoneal GLP-1(28-36)amide (20 nmol/kg/day for 6 weeks) to assess repression of Pck1, G6pc, and Ppargc1a expression and improvement in pyruvate tolerance [1]. Use the PKA inhibitor H‑89 in parallel hepatocyte experiments to confirm pathway involvement [2].

Comparative Metabolic Stability Studies of GLP‑1 Metabolites

Employ GLP-1(28-36)amide alongside GLP-1(9-36)amide in cryopreserved hepatocyte stability assays (LC‑MS/MS quantitation) to characterize differential degradation kinetics and identify downstream metabolites that may contribute to insulinomimetic effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1(28-36)amide (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.